3-Propylazetidin-3-ol hydrochloride
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Overview
Description
3-Propylazetidin-3-ol hydrochloride is a chemical compound with the molecular formula C6H14ClNO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often require a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
Industrial production methods for 3-Propylazetidin-3-ol hydrochloride are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Propylazetidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the azetidine ring.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are commonly used.
Substitution: Reagents like SOCl2 (Thionyl chloride) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield propylazetidinone, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
3-Propylazetidin-3-ol hydrochloride has several applications in scientific research:
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and potential biological activity.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-Propylazetidin-3-ol hydrochloride is not well-documented. its effects are likely related to its ability to interact with biological molecules through hydrogen bonding and other interactions facilitated by its hydroxyl and azetidine groups. The molecular targets and pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Propylazetidin-3-ol: Similar in structure but without the hydrochloride group.
3-Propylazetidine: Lacks the hydroxyl group.
Azetidine: The parent compound without the propyl and hydroxyl groups.
Properties
Molecular Formula |
C6H14ClNO |
---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
3-propylazetidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-3-6(8)4-7-5-6;/h7-8H,2-5H2,1H3;1H |
InChI Key |
PIZLRGKIRKILIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CNC1)O.Cl |
Origin of Product |
United States |
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